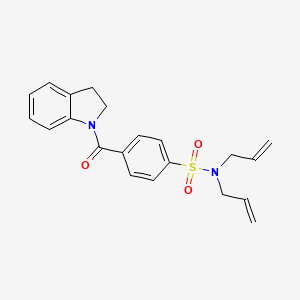

N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide” is a chemical compound that is used in various scientific research. It is a derivative of benzenesulfonamide, which is a class of compounds that have been found to exhibit a broad spectrum of biological properties . These include anticancer activity, as demonstrated in vitro against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell), and Du-145 (prostate cancer cell) .

Synthesis Analysis

The synthesis of “N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide” involves the development of a highly efficient protocol for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs . This process yields excellent results . The synthesis of indole derivatives, which are key structural features in this compound, has been a central theme in organic synthesis over the last century .Molecular Structure Analysis

The molecular structure of “N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide” is complex, featuring an indole core, a biologically known pharmacophore in medicinal molecules . This indole core is a significant heterocyclic system found in natural products and drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide” are complex and involve several steps. These include the formation of a C–N bond in a process analogous to the Hemetsberger reaction . This transformation can be carried out with palladium catalysis on tosyl or Boc-protected enamines .Aplicaciones Científicas De Investigación

Anticancer Activity

N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising in vitro activity against various cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer cells . The indoline sulfonamide moiety is particularly significant due to its presence in natural products and bioactive molecules, which are key structural features in many pharmacologically active compounds.

Antibacterial Properties

The sulfonamide group is a common motif in many drugs and medicinal compounds, playing an essential role in their bioactivity since the development of sulfa antibiotics in the 1930s. Compounds containing the benzenesulfonamide moiety, such as N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide , are known to exhibit broad-spectrum biological properties, including antibacterial activity. This makes them valuable in the development of new antibiotics to combat resistant bacteria .

Enzyme Inhibition

Sulfonamides, including indoline derivatives, have been reported to act as inhibitors for various enzymes. They can inhibit elastase, carbonic anhydrase, and clostridium histolyticum collagenase, among others. This enzyme inhibitory activity is crucial for the treatment of conditions like glaucoma, edema, epilepsy, and certain types of cancer .

Plant Growth Regulation

Indoline sulfonamide derivatives have been used as herbicides and plant growth regulators. The indole moiety, a significant heterocyclic system in natural products, plays a vital role in plant biology. Derivatives of indole, such as N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide , can influence plant growth and development, potentially leading to applications in agriculture .

Treatment of Disorders

The indole derivatives are biologically active compounds that have been used for the treatment of various disorders in the human body. Their application in treating cancer cells, microbes, and different types of disorders has attracted increasing attention in recent years. The diverse biological properties of indoles make them suitable for therapeutic use in a range of health conditions .

Synthesis of Alkaloids

Indoles are prevalent moieties present in selected alkaloids, which are compounds of considerable pharmacological interest. The synthesis of indole derivatives, including N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide , is important for constructing complex alkaloid structures that have significant biological activities .

Pharmacological Research

Indole derivatives are of wide interest due to their diverse biological and clinical applications. They are integral to pharmacological research, where they are investigated for their potential as therapeutic agents against various diseases. The pharmacological activity of indole derivatives, including their antitumor, thrombin inhibition, and antifungal activities, is a subject of ongoing research .

Hormonal Studies

Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole, such as N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide , are studied for their hormonal effects and applications in plant biology and agriculture .

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, have been known to interact with a variety of enzymes and proteins .

Mode of Action

It’s known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives have been studied for their inhibitory activity against enzymes like hlgp and hiv-1 .

Result of Action

Indole derivatives have been studied for their potential anticancer activity .

Propiedades

IUPAC Name |

4-(2,3-dihydroindole-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-3-14-22(15-4-2)27(25,26)19-11-9-18(10-12-19)21(24)23-16-13-17-7-5-6-8-20(17)23/h3-12H,1-2,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUKSCGIWLZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![N-[1-[2-(2-Formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2856637.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea](/img/structure/B2856643.png)

![N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2856644.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide](/img/structure/B2856645.png)

![1-Ethyl-4-({4'-[(4-ethylpiperazin-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)piperazine](/img/structure/B2856650.png)

![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)